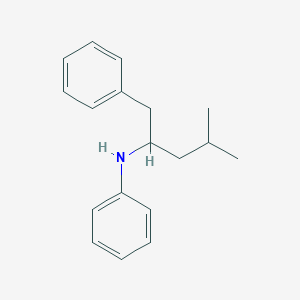

![molecular formula C14H15N3O2 B11860161 6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one CAS No. 112447-03-7](/img/structure/B11860161.png)

6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-メトキシ-1,3,9-トリメチル-1H-ピラゾロ[3,4-b]キノリン-4(9H)-オンは、ピラゾロキノリンファミリーに属するヘテロ環式化合物です。これらの化合物は、その多様な生物活性と医薬品化学における潜在的な用途で知られています。6-メトキシ-1,3,9-トリメチル-1H-ピラゾロ[3,4-b]キノリン-4(9H)-オンのユニークな構造は、さまざまな科学分野における研究の対象として興味深いものとなっています。

2. 製法

合成経路と反応条件

6-メトキシ-1,3,9-トリメチル-1H-ピラゾロ[3,4-b]キノリン-4(9H)-オンの合成は、通常、特定の条件下での適切な前駆体の環化を伴います。一般的な方法の1つは、トリエチルアミンなどの塩基の存在下で、3-メチル-1-フェニル-1H-ピラゾール-5-カルボン酸とメトキシアセチルクロリドを反応させることです。 反応混合物を加熱すると環化が促進され、目的の化合物が生成されます .

工業生産方法

6-メトキシ-1,3,9-トリメチル-1H-ピラゾロ[3,4-b]キノリン-4(9H)-オンの工業生産には、同様の合成経路が採用される場合がありますが、より大規模で行われます。温度、圧力、溶媒選択などの反応条件の最適化は、収率と純度を最大化するために不可欠です。連続フロー反応器や自動合成プラットフォームは、効率とスケーラビリティを高めるために採用できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

反応の種類

6-メトキシ-1,3,9-トリメチル-1H-ピラゾロ[3,4-b]キノリン-4(9H)-オンは、次のようなさまざまな化学反応を受ける可能性があります。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: 求核置換反応は、メトキシ基または分子上の他の反応部位で発生する可能性があります。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 塩基の存在下でのアミンやチオールなどの求核剤。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりキノリン誘導体が生成される可能性があり、還元により化合物のさまざまな還元形態が生成される可能性があります。

4. 科学研究における用途

6-メトキシ-1,3,9-トリメチル-1H-ピラゾロ[3,4-b]キノリン-4(9H)-オンは、次のようないくつかの科学研究用途があります。

医薬品化学: この化合物は、抗がん剤、抗炎症剤、抗菌剤としての可能性について研究されています.

生物学的研究: 酵素や受容体などの生物学的標的との相互作用を理解するための研究に使用されます。

材料科学: この化合物のユニークな構造は、特定の特性を持つ新しい材料の開発の候補となっています。

薬理学: 研究は、その治療の可能性を探るために、その薬物動態と薬力学に焦点を当てています。

科学的研究の応用

6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to explore its therapeutic potential.

作用機序

6-メトキシ-1,3,9-トリメチル-1H-ピラゾロ[3,4-b]キノリン-4(9H)-オンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を調節できます。たとえば、がん細胞の増殖に関与する特定の酵素を阻害し、抗がん効果をもたらす可能性があります。 正確な経路と分子標的は、特定の用途と生物学的コンテキストによって異なる場合があります .

類似化合物との比較

類似化合物

- 1H-ピラゾロ[3,4-b]ピリジン誘導体

- 1H-ピラゾロ[3,4-d]ピリダジン誘導体

- 1H-ピラゾロ[3,4-b]ピリジン-4-カルボン酸誘導体

独自性

6-メトキシ-1,3,9-トリメチル-1H-ピラゾロ[3,4-b]キノリン-4(9H)-オンは、その特定の置換パターンによって際立っており、ユニークな化学的および生物学的特性を付与しています。 そのメトキシ基とトリメチル置換は、その反応性と生物学的標的との潜在的な相互作用を高め、研究開発にとって貴重な化合物となっています .

特性

CAS番号 |

112447-03-7 |

|---|---|

分子式 |

C14H15N3O2 |

分子量 |

257.29 g/mol |

IUPAC名 |

6-methoxy-1,3,9-trimethylpyrazolo[3,4-b]quinolin-4-one |

InChI |

InChI=1S/C14H15N3O2/c1-8-12-13(18)10-7-9(19-4)5-6-11(10)16(2)14(12)17(3)15-8/h5-7H,1-4H3 |

InChIキー |

OMBVUWGTKKUUTO-UHFFFAOYSA-N |

正規SMILES |

CC1=NN(C2=C1C(=O)C3=C(N2C)C=CC(=C3)OC)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11860116.png)

![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)

![tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11860136.png)